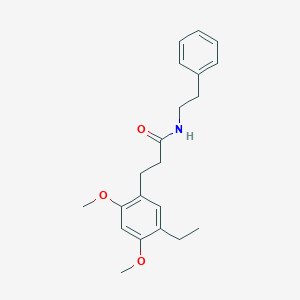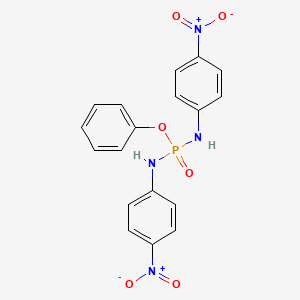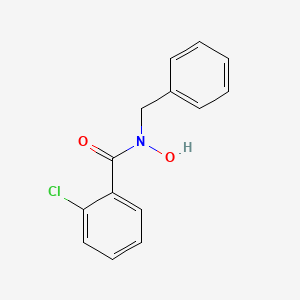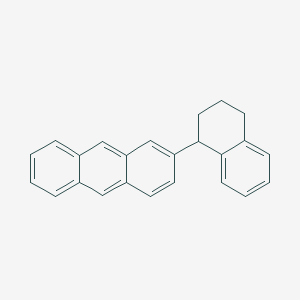
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene is an organic compound that combines the structural features of both anthracene and tetrahydronaphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene typically involves the coupling of 1,2,3,4-tetrahydronaphthalene with anthracene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,2,3,4-tetrahydronaphthalene is reacted with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the anthracene ring.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Oxidized anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and optoelectronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacks the tetrahydronaphthalene moiety.
1,2,3,4-Tetrahydronaphthalene: A simpler structure that lacks the anthracene moiety.
9,10-Diphenylanthracene: Another anthracene derivative with different substituents.
Propriétés
Numéro CAS |
80082-90-2 |
|---|---|
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C24H20/c1-2-8-19-15-22-16-21(13-12-20(22)14-18(19)7-1)24-11-5-9-17-6-3-4-10-23(17)24/h1-4,6-8,10,12-16,24H,5,9,11H2 |
Clé InChI |
YKUUIXRVHDCXGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


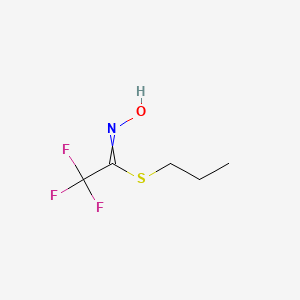
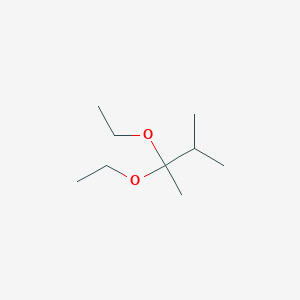
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
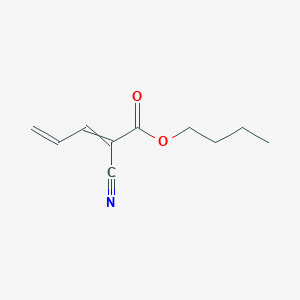
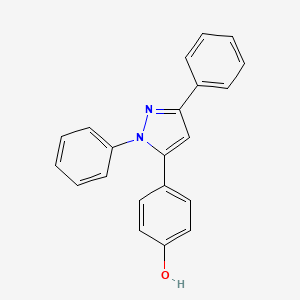
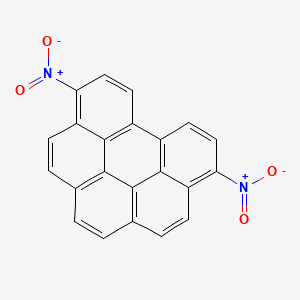

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
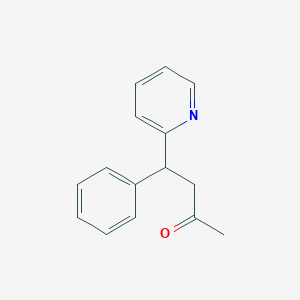
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
